3-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group attached to a benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.
Major Products Formed
Oxidation: Formation of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid.
Reduction: Formation of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzyl alcohol.
Substitution: Formation of 3-amino-2-methoxybenzoic acid upon Boc removal.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid involves the cleavage of the Boc group under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical reactions, such as forming peptide bonds in protein synthesis. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a carboxyl group.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid is unique due to its combination of a Boc-protected amino group and a methoxy group, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry and drug development.
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-5-6-8(11(15)16)10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
DWEMEXKXHYXYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1OC)C(=O)O |
Origin of Product |
United States |
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